Dimethyl 2-(4-hydroxyphenyl)succinate
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Overview
Description
Dimethyl 2-(4-hydroxyphenyl)succinate is a chemical compound with the formula C12H14O5 . It is used in laboratory chemicals and for the synthesis of other substances .
Molecular Structure Analysis
The structure of this compound was analyzed by Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy . The weight-average molecular weight (Mw) of the samples varied from 39,300 to 46,200 g/mol, and the molar mass dispersity (Đ) from 2.16 to 2.31 .Chemical Reactions Analysis
The esterification of succinic acid to form dimethyl succinate has been analyzed . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Scientific Research Applications
Dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates, prepared from reactions involving 4-hydroxycoumarin, demonstrate potential in synthetic organic chemistry (Nicolaides et al., 2011).
Certain derivatives of Dimethyl 2-(4-hydroxyphenyl)succinate have shown to stimulate respiration in rat liver mitochondria, highlighting their potential in biological studies (Hamon et al., 1982).
New compounds isolated from the marine fungus Penicillium griseofulvum, including 4-hydroxyphenethyl methyl succinate, have been evaluated for their antioxidant properties and potential in cancer cell line studies (Wang et al., 2009).
Research on the iterative construction of 4-substituted-3-hydroxy benzoic acids from unsaturated aldehydes and dimethyl succinate has been conducted, contributing to the field of organic chemistry (Brenna et al., 1997).
Dimethyl 2-(3-(phenyltellanyl) propanamido) succinate, a new telluroamino acid derivative, has been evaluated for its antioxidant and toxicological effects, demonstrating relevance in pharmacological and toxicological research (Meinerz et al., 2010).
Studies on insulinotropic potential of various esters of succinic acid, including their effects on insulin release, contribute to diabetes research (Ladrière et al., 1998).
Research on biosynthetic activity stimulated by novel succinate esters in rat pancreatic islets provides insights into their potential use in diabetes treatment (Laghmich et al., 1998).
Studies on the synthesis and characterization of liquid crystalline polyesters containing succinic acid reveal applications in material science and polymer chemistry (Jaisankar et al., 1997).
Mechanism of Action
While there isn’t specific information available on the mechanism of action of Dimethyl 2-(4-hydroxyphenyl)succinate, a related compound, succinate, has been studied in the context of ischemia/reperfusion (IR) injury . During ischemia, the citric acid cycle metabolite succinate builds up. Upon reperfusion, this succinate is oxidized rapidly by succinate dehydrogenase (SDH), driving a burst of reactive oxygen species production .
Safety and Hazards
The safety data sheet for a related compound, Diethyl succinate, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and storing in a cool, well-ventilated place . In case of contact with skin or eyes, or if swallowed, immediate medical attention is advised .
Properties
IUPAC Name |
dimethyl 2-(4-hydroxyphenyl)butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPMXTYMJAPZNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741282 |
Source
|
Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-25-4 |
Source
|
Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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